

Preliminary Toxicity Profile of WS-383: An In-depth Technical Guide

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Compound of Interest

Compound Name: WS-383

Cat. No.: B10824560

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This document provides a comprehensive preliminary overview of the toxicity profile of **WS-383**, a novel small molecule inhibitor of the XYZ signaling pathway. The information presented herein is intended for researchers, scientists, and drug development professionals to support the ongoing evaluation of **WS-383** as a potential therapeutic agent.

Executive Summary

WS-383 is a potent and selective kinase inhibitor with promising preclinical efficacy. This report summarizes the initial non-clinical safety evaluation, including acute and sub-chronic toxicity studies, genotoxicity assays, and preliminary toxicokinetic assessments. The data presented are intended to identify potential target organs for toxicity, establish a preliminary safety margin, and guide the design of future IND-enabling toxicology studies.

Toxicokinetics

A preliminary toxicokinetic analysis was conducted in Sprague-Dawley rats following a single intravenous (IV) and oral (PO) dose. Plasma concentrations of **WS-383** were determined by LC-MS/MS. The key toxicokinetic parameters are summarized in Table 1.

Table 1: Summary of Toxicokinetic Parameters of **WS-383** in Rats

Parameter	Intravenous (10 mg/kg)	Oral (100 mg/kg)
Cmax (ng/mL)	1250 ± 180	850 ± 110
Tmax (h)	0.25	2.0
AUC0-t (ng·h/mL)	2800 ± 450	4100 ± 620
AUC0-inf (ng·h/mL)	2950 ± 480	4350 ± 680
t1/2 (h)	3.5 ± 0.8	4.1 ± 0.9
CL (mL/h/kg)	3.4 ± 0.7	-
Vd (L/kg)	1.7 ± 0.3	-
Oral Bioavailability (%)	-	~70%
Data are presented as mean ± standard deviation.		

Acute Toxicity

An acute oral toxicity study was performed in Sprague-Dawley rats to determine the potential for toxicity following a single high dose of **WS-383**.

Experimental Protocol:

- Species: Sprague-Dawley rats (5/sex/group)
- Dose Levels: 0 (vehicle), 500, 1000, and 2000 mg/kg
- Route of Administration: Oral gavage
- Observation Period: 14 days
- Endpoints: Clinical signs, body weight, mortality, and gross necropsy at termination.

Results: No mortality or significant clinical signs of toxicity were observed at any dose level. Gross necropsy at the end of the 14-day observation period revealed no treatment-related abnormalities. The acute oral LD50 in rats was determined to be greater than 2000 mg/kg.

Sub-chronic Toxicity

A 28-day repeated-dose oral toxicity study was conducted in Sprague-Dawley rats to evaluate the toxicity of **WS-383** following daily administration.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol:

- Species: Sprague-Dawley rats (10/sex/group)
- Dose Levels: 0 (vehicle), 50, 150, and 450 mg/kg/day
- Route of Administration: Oral gavage
- Duration: 28 days
- Endpoints: Clinical observations, body weight, food consumption, ophthalmology, clinical pathology (hematology and biochemistry), urinalysis, organ weights, and histopathology.

Key Findings: The primary target organs identified were the liver and kidneys. Dose-dependent increases in liver enzymes (ALT, AST) and changes in renal biomarkers (BUN, creatinine) were observed. Histopathological findings were consistent with these clinical pathology changes. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 50 mg/kg/day.

Table 2: Summary of Key Findings in 28-Day Rat Toxicity Study

Finding	50 mg/kg/day	150 mg/kg/day	450 mg/kg/day
Hepatocellular Hypertrophy	Minimal	Mild	Moderate
Renal Tubular Degeneration	Not observed	Minimal	Mild
ALT Increase (vs. Control)	< 1.5-fold	2-3-fold	> 5-fold
BUN Increase (vs. Control)	No significant change	~1.5-fold	~2.5-fold

Genotoxicity

A battery of in vitro and in vivo genotoxicity assays were conducted to assess the mutagenic and clastogenic potential of **WS-383**.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols:

- Ames Test (Bacterial Reverse Mutation Assay): Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 and Escherichia coli strain WP2 uvrA were used with and without metabolic activation (S9).
- In Vitro Micronucleus Test: Human peripheral blood lymphocytes were treated with **WS-383** with and without S9 activation.[\[7\]](#)
- In Vivo Micronucleus Test: Bone marrow from rats treated with **WS-383** was analyzed for the presence of micronucleated polychromatic erythrocytes.

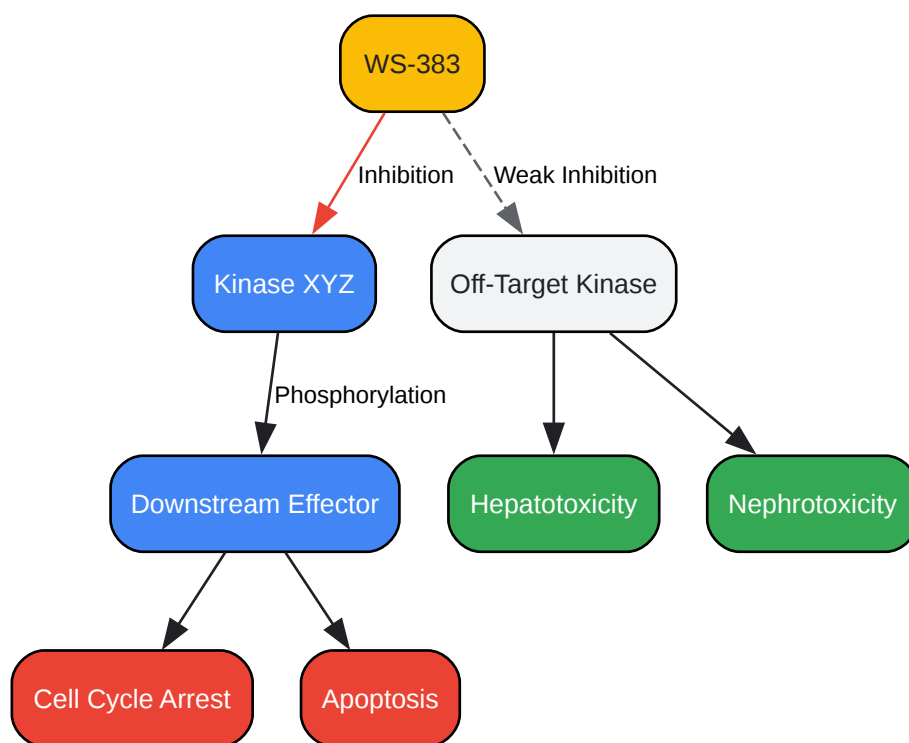
Results: **WS-383** was not mutagenic in the Ames test and did not induce a significant increase in micronuclei in either the in vitro or in vivo assays. The results are summarized in Table 3.

Table 3: Summary of Genotoxicity Studies for **WS-383**

Assay	Test System	Metabolic Activation	Result
Ames Test	S. typhimurium, E. coli	With and Without S9	Negative
In Vitro Micronucleus	Human Lymphocytes	With and Without S9	Negative
In Vivo Micronucleus	Rat Bone Marrow	N/A	Negative

Visualizations

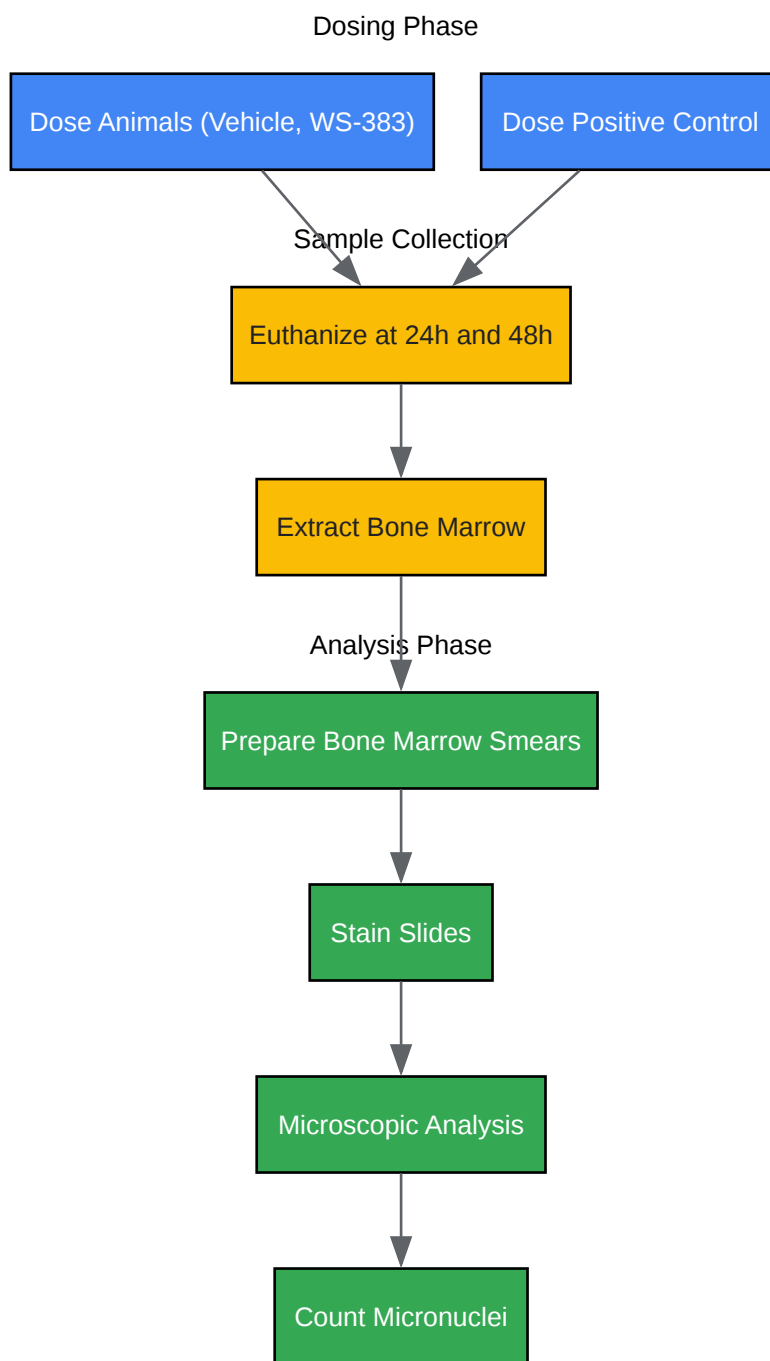
Diagram 1: Hypothetical Signaling Pathway of **WS-383** Toxicity



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Caption: Proposed mechanism of **WS-383** action and off-target toxicity.

Diagram 2: Experimental Workflow for In Vivo Micronucleus Assay



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Caption: Workflow for the in vivo rat micronucleus genotoxicity assay.

Conclusion

The preliminary toxicity profile of **WS-383** indicates a low potential for acute oral toxicity and no evidence of genotoxicity. A 28-day repeated-dose study in rats identified the liver and kidneys as potential target organs for toxicity at higher doses. The NOAEL in this study was established at 50 mg/kg/day. These findings provide a foundation for the design of longer-term toxicology studies and the establishment of a safe starting dose for first-in-human clinical trials. Further investigation into the mechanisms of the observed hepato- and nephrotoxicity is warranted.

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